

Application Notes: Transaminase-Mediated Synthesis of Chiral N-Methyl-1-phenylethanamine

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Compound of Interest

Compound Name: *N-Methyl-1-phenylethanamine*

CAS No.: 32512-24-6

Cat. No.: B1296868

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Introduction

Chiral N-methylated amines, such as **N-Methyl-1-phenylethanamine**, are critical building blocks in the synthesis of pharmaceuticals and agrochemicals.[1] Their specific stereochemistry is often essential for biological activity and efficacy.[2] Traditional chemical synthesis routes for such compounds can involve harsh conditions, costly metal catalysts, and complex protection/deprotection steps. Biocatalysis, utilizing enzymes like transaminases (TAs), presents a greener and more efficient alternative, offering high stereoselectivity under mild reaction conditions.[3][4]

Transaminases are pyridoxal 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amine donor to a carbonyl acceptor.[5][6] This application note details a robust chemoenzymatic strategy for the synthesis of chiral **N-Methyl-1-phenylethanamine**. The process involves two key stages:

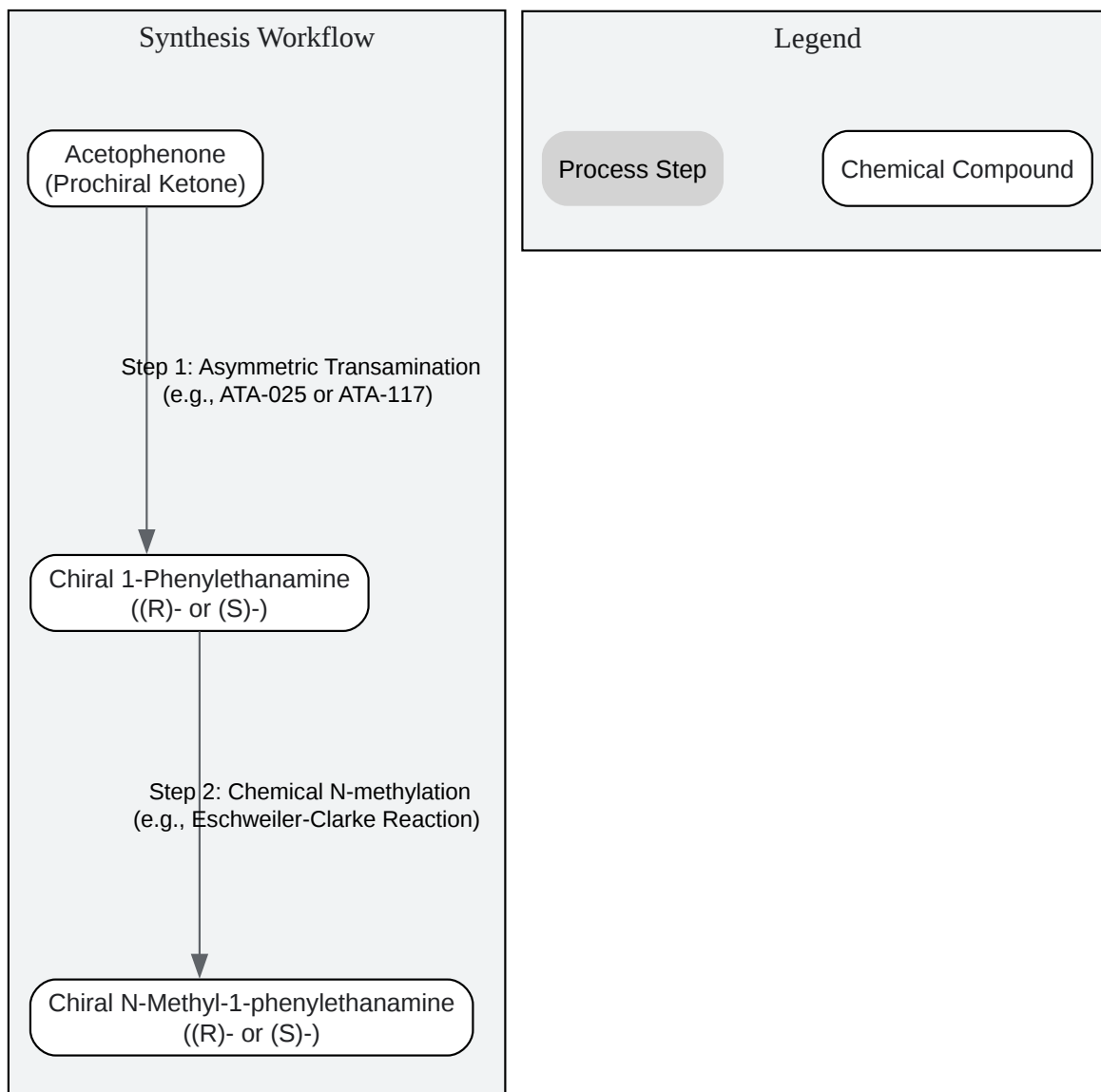
- **Asymmetric Synthesis:** A transaminase is used for the asymmetric amination of a prochiral ketone (acetophenone) to produce chiral 1-phenylethanamine.

- N-methylation: The resulting chiral primary amine is then chemically N-methylated to yield the final **N-Methyl-1-phenylethamine** product.

This approach combines the exceptional stereocontrol of enzymatic catalysis with efficient chemical derivatization.

Chemoenzymatic Synthesis Workflow

The overall process is a two-step synthesis starting from acetophenone. First, a stereoselective transaminase converts acetophenone into either (R)- or (S)-1-phenylethamine, depending on the enzyme selected. This is followed by a standard chemical N-methylation reaction to produce the target chiral secondary amine.



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Caption: Overall chemoenzymatic workflow for the synthesis of chiral **N-Methyl-1-phenylethanamine**.

Experimental Protocols

Protocol 1: Transaminase-Mediated Synthesis of Chiral 1-Phenylethylamine

This protocol describes the asymmetric synthesis of (R)-1-phenylethylamine from acetophenone using a commercially available (R)-selective transaminase. For the (S)-enantiomer, an (S)-selective transaminase (e.g., ATA-256) should be substituted.

Materials:

- (R)-selective ω -Transaminase (e.g., ATA-025 or ATA-117)
- Acetophenone
- Isopropylamine (amine donor)
- Pyridoxal 5'-phosphate (PLP)
- Potassium phosphate buffer (100 mM, pH 8.0)
- Dimethyl sulfoxide (DMSO)
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate
- Rotary evaporator
- Reaction vessel with magnetic stirring and temperature control

Procedure:

- Prepare a 100 mM potassium phosphate buffer and adjust the pH to 8.0.
- In a reaction vessel, combine the phosphate buffer, DMSO (10% v/v), and 1 mM PLP.

- Add the transaminase enzyme to the buffer solution (e.g., 5-10 mg/mL). Stir gently to dissolve.
- Add isopropylamine to a final concentration of 500 mM. This serves as the amine donor and helps drive the reaction equilibrium.[7]
- Add acetophenone to a final concentration of 50 mM.
- Seal the reaction vessel and incubate at a controlled temperature (e.g., 30-45°C) with continuous stirring for 24 hours.[8]
- Monitor the reaction progress by taking aliquots and analyzing via GC or HPLC.
- Upon completion, quench the reaction by adjusting the pH to >10 with 1 M NaOH.
- Extract the product from the aqueous phase with ethyl acetate (3 x 50 mL).
- Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude chiral 1-phenylethanamine.

Protocol 2: N-methylation of Chiral 1-Phenylethanamine (Eschweiler-Clarke Reaction)

This protocol describes the methylation of the primary amine to a secondary amine using formaldehyde and formic acid.[9]

Materials:

- Chiral 1-phenylethanamine (from Protocol 1)
- Formic acid (90%)
- Formaldehyde (37% aqueous solution)
- Hydrochloric acid (concentrated)

- Sodium hydroxide (solid and 18 M solution)
- Benzene or Toluene
- Anhydrous potassium carbonate
- Distillation apparatus

Procedure:

- To a round-bottomed flask cooled in a water bath, slowly add 0.2 moles of chiral 1-phenylethanamine to 1 mole of 90% formic acid.
- Add 0.6 moles of 37% formaldehyde solution to the mixture.
- Attach a reflux condenser and heat the mixture in an oil bath at 90-100°C for 6-8 hours. Carbon dioxide evolution will be observed.
- Cool the reaction mixture and acidify to Congo red with concentrated hydrochloric acid.
- Add the acidified solution slowly to a flask containing solid sodium hydroxide while cooling in an ice bath to make the solution strongly basic.
- Separate the organic amine layer. Extract the aqueous layer with benzene or toluene (3 x 30 mL).
- Combine the organic layers and dry over anhydrous potassium carbonate.
- Filter the solution and remove the solvent by distillation.
- Purify the resulting crude **N-Methyl-1-phenylethanamine** by vacuum distillation.

Protocol 3: Chiral Analysis by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a method for determining the enantiomeric excess (ee) of the final **N-Methyl-1-phenylethanamine** product.

Materials:

- HPLC system with a UV detector
- Chiral stationary phase column (e.g., cellulose-based)[10]
- HPLC-grade n-Hexane
- HPLC-grade 2-Propanol (IPA)
- HPLC-grade Diethylamine (DEA)
- **N-Methyl-1-phenylethanamine** sample

Procedure:

- Prepare the mobile phase, typically a mixture of n-Hexane, IPA, and a small amount of an amine modifier like DEA (e.g., 95:5:0.1 v/v/v). The exact ratio should be optimized for the specific column used.
- Set the column temperature (e.g., 25°C) and the flow rate (e.g., 1.0 mL/min).
- Set the UV detector to an appropriate wavelength for the analyte (e.g., 254 nm).
- Prepare a sample solution of the final product in the mobile phase at a concentration of approximately 1 mg/mL.
- Inject the sample onto the HPLC system.
- Record the chromatogram. The two enantiomers will appear as separate peaks with different retention times.
- Calculate the enantiomeric excess (ee) using the peak areas of the two enantiomers: ee (%)
= $[(\text{Area}_{\text{major}} - \text{Area}_{\text{minor}}) / (\text{Area}_{\text{major}} + \text{Area}_{\text{minor}})] * 100$

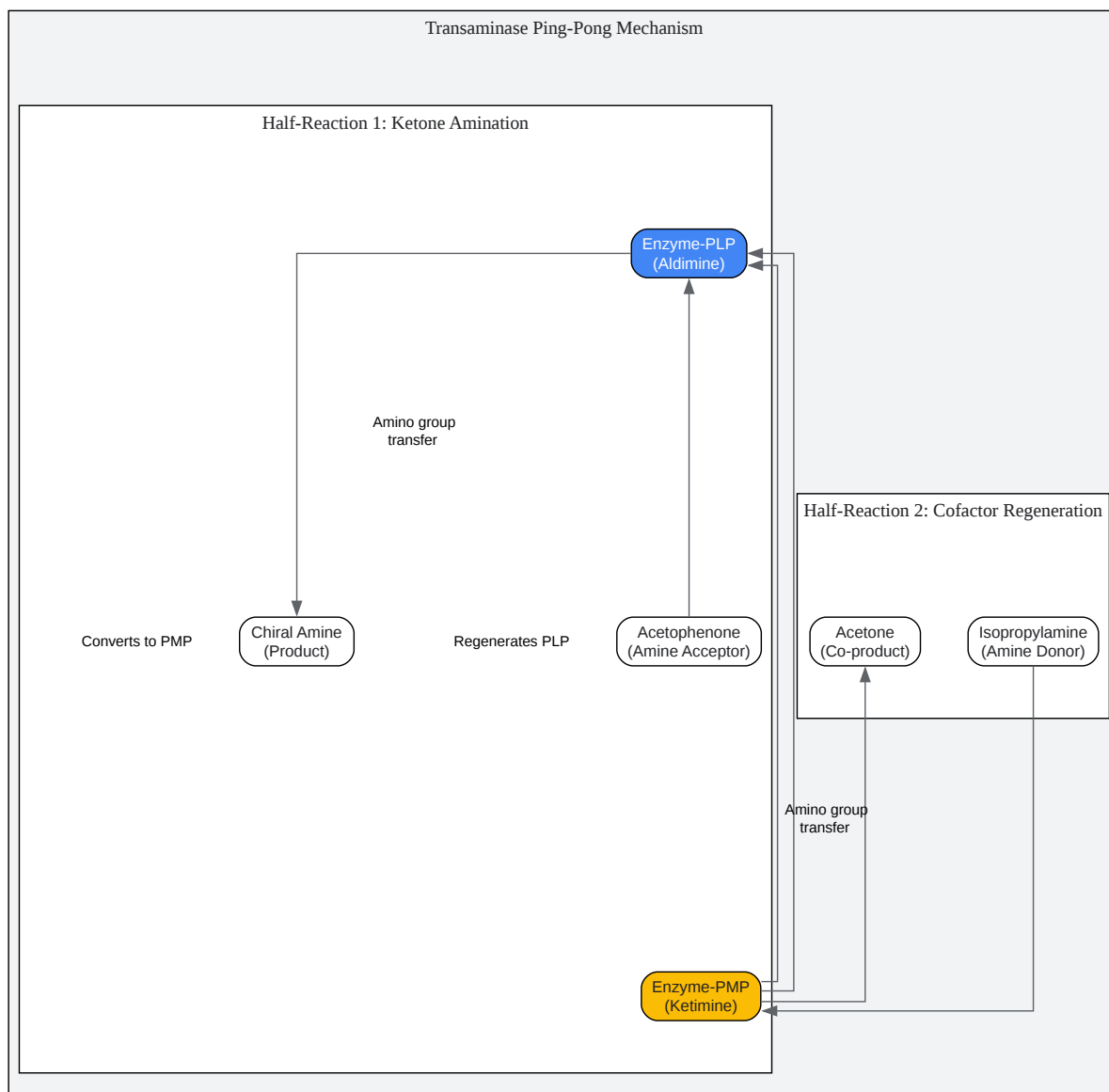
Quantitative Data Summary

The following table summarizes representative reaction conditions and outcomes for the transaminase-mediated synthesis of chiral amines similar to 1-phenylethanamine. These values serve as a starting point for process optimization.

Parameter	Condition 1	Condition 2	Reference
Enzyme	ATA-025	ArR-TA (whole cell)	[7][8][11]
Substrate	1-(3-methylphenyl)ethan-1-one	1-phenylpropan-2-one	[7][8][11]
Substrate Conc.	50 g/L (approx. 370 mM)	10 mM	[7][8]
Amine Donor	Isopropylamine	Isopropylamine	[7]
Donor Conc.	Not specified, often in excess	100 mM	[7]
pH	8.0 - 8.2	7.5	[7][8]
Temperature	42 - 45 °C	30 °C	[7][8]
Co-solvent	10% (v/v) DMSO	5% (v/v) DMSO	[7][8]
Reaction Time	24 h	24 h	[7][8]
Conversion	>99%	>95%	[7][8]
Product ee	≥98.5%	>99%	[7][8]

Reaction Mechanism Visualization

The core of the enzymatic step is the ping-pong bi-bi mechanism catalyzed by the transaminase, which involves the cofactor PLP.



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